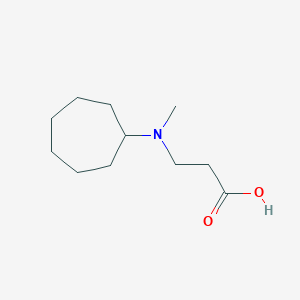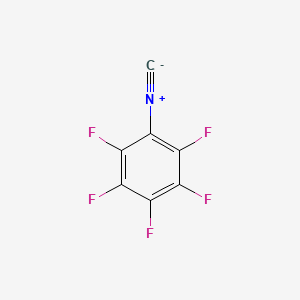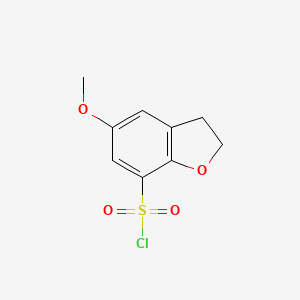
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride is an organic compound with the molecular formula C9H9ClO4S It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 5-position, a dihydrobenzofuran ring, and a sulfonyl chloride group at the 7-position
Méthodes De Préparation
The synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-2,3-dihydro-1-benzofuran.
Sulfonylation: The key step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride primarily involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The specific molecular targets and pathways depend on the context of its use, such as the type of enzyme or protein being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride include:
- 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid
- 5-Methoxy-2,3-dihydro-1-benzofuran-7-carbaldehyde
- 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonic acid
Propriétés
Formule moléculaire |
C9H9ClO4S |
|---|---|
Poids moléculaire |
248.68 g/mol |
Nom IUPAC |
5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h4-5H,2-3H2,1H3 |
Clé InChI |
HXNCBBXRSJFXLZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)S(=O)(=O)Cl)OCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





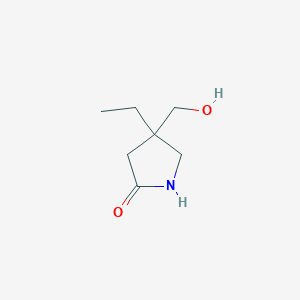




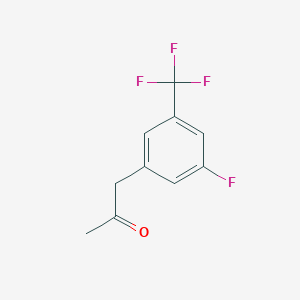
![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)
![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)
